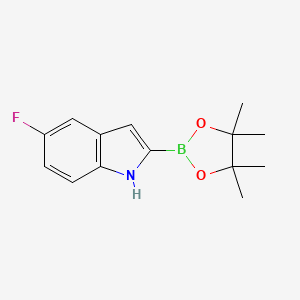

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. The compound features a fluorine atom at the 5-position of the indole core and a pinacol boronate ester at the 2-position. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry . The compound is synthesized via palladium-catalyzed borylation of 2-(3-bromophenyl)-5-fluoro-1H-indole with bis(pinacolato)diboron (B2Pin2), yielding a versatile intermediate for drug discovery .

Properties

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRYFGMQZMXUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681926 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-94-7 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Indole Nitrogen

To prevent undesired side reactions during subsequent steps, the indole nitrogen is typically protected with a tosyl group. For example, 5-fluoroindole reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and sodium hydroxide. This step achieves yields exceeding 85% under optimized conditions.

Example Protocol:

5-Fluoroindole (3.27 mmol) is dissolved in toluene with tetrabutylammonium hydrogen sulfate (0.25 mmol). Aqueous NaOH (50%) and TsCl (1.05 equiv) are added, and the mixture is stirred for 3 hours. The organic layer is isolated, dried, and concentrated to yield the tosyl-protected intermediate.

Bromination at the 3-Position

Electrophilic bromination introduces a bromine atom at the 3-position of the indole ring. Molecular bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) in dimethylformamide (DMF) are common reagents.

-

Reagent: Br₂ (1.1 equiv) in CH₂Cl₂ at 0°C

-

Yield: 70–80%

-

Key Insight: Excess bromine leads to di- or tri-substituted byproducts, necessitating careful stoichiometric control.

Miyaura Borylation

The brominated intermediate undergoes borylation with B₂pin₂ using a palladium catalyst. Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium dichloride) is preferred due to its stability and efficiency.

Representative Procedure:

3-Bromo-5-fluoro-1-tosyl-1H-indole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) are combined in 1,4-dioxane. The mixture is heated to 80°C under nitrogen for 12–16 hours. Purification via silica chromatography affords the boronate ester in 60–70% yield.

Critical Parameters:

-

Catalyst Loading: ≤5 mol% Pd minimizes costs while maintaining reactivity.

-

Solvent: Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity.

-

Base: Potassium acetate neutralizes HBr generated during the reaction.

Alternative Transition-Metal Catalysts

While palladium dominates industrial applications, copper and cobalt catalysts offer cost-effective alternatives under specific conditions.

Copper-Catalyzed Borylation

Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline facilitates borylation of aryl chlorides at elevated temperatures (100–120°C). However, yields for indole substrates remain suboptimal (40–50%) compared to Pd-based systems.

Iron-Copper Cooperative Catalysis

Recent advances employ FeCl₃/CuI mixtures to activate aryl bromides, reducing reliance on precious metals. This method is less explored for indole derivatives but shows promise for scalable synthesis.

Direct C-H Borylation

Emerging strategies bypass halogenation steps by directly functionalizing C-H bonds. Iridium complexes (e.g., Ir(COD)(OMe))₂) with bipyridine ligands enable regioselective borylation of indoles at the 2-position. However, competing reactions at the 3- and 7-positions necessitate meticulous ligand design.

Challenges:

-

Regioselectivity: Achieving exclusive 2-borylation requires sterically hindered ligands.

-

Functional Group Tolerance: Sensitive substituents (e.g., free amines) may decompose under harsh conditions.

Comparative Analysis of Synthetic Routes

Practical Considerations and Troubleshooting

Purification Challenges

The product’s sensitivity to moisture and oxygen necessitates chromatography under inert conditions. Storage at −20°C in sealed containers under argon prevents decomposition.

Common Side Reactions

-

Deborylation: Prolonged heating or acidic conditions hydrolyze the boronate ester to the boronic acid.

-

Protection Group Removal: Premature detosylation occurs in strongly basic or nucleophilic environments.

Industrial-Scale Production

Pharmaceutical manufacturers optimize Miyaura borylation by:

-

Catalyst Recycling: Immobilizing Pd on solid supports reduces metal leaching.

-

Continuous Flow Reactors: Enhanced heat/mass transfer improves yields and reduces reaction times.

Emerging Innovations

Recent studies explore photoinduced borylation using eosin Y as a photocatalyst, enabling room-temperature reactions . While preliminary, this approach aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.

Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated indole.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Non-fluorinated indole derivatives.

Substitution: Various aryl or vinyl-substituted indole derivatives.

Scientific Research Applications

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is largely dependent on its specific application. In medicinal chemistry, the compound may interact with biological targets through its fluorine and boronic ester groups. The fluorine atom can enhance binding affinity to target proteins, while the boronic ester group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is part of a broader class of indole-boronic esters. Key analogs and their distinguishing features include:

Key Observations :

- Fluorine Position : Fluorine at the 5-position (target compound) vs. 6- or 7-positions (CID 67077787, ) alters electronic properties and steric accessibility for cross-coupling .

- Boronate Placement : Boron at the 2-position (target) vs. 4- or 5-positions (e.g., CAS 1394071-77-2) influences regioselectivity in coupling reactions .

- N-Substitution : 1-Methyl derivatives (CAS 837392-62-8) enhance stability but may reduce reactivity due to steric hindrance .

Physicochemical Properties

- Solubility: Fluorine substitution increases polarity, enhancing aqueous solubility compared to non-fluorinated analogs (e.g., 5-BPin indole, CAS 269410-24-4) .

- Melting Points : Methylated derivatives (e.g., CAS 837392-62-8) exhibit higher melting points (~105–108°C) due to crystalline packing , while fluorine-substituted analogs vary (e.g., 111–112°C for sulfonylated derivatives in ).

Biological Activity

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molar mass of approximately 250.07 g/mol. It features a fluorine atom and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BFO3 |

| Molar Mass | 250.07 g/mol |

| LogP | 1.5199 |

| PSA (Polar Surface Area) | 31.35 Ų |

Anticancer Potential

Recent studies have indicated that compounds containing indole and dioxaborolane structures exhibit promising anticancer activities. The incorporation of the fluorine atom enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability.

- Mechanism of Action : The compound may interact with various biological targets such as enzymes involved in cancer cell proliferation and survival pathways. For instance, indole derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells.

-

Case Studies :

- A study demonstrated that similar indole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

- Another research explored the synthesis of related compounds that showed selective inhibition against specific kinases involved in cancer progression .

Neuropharmacological Effects

Indole derivatives are also known for their neuropharmacological properties. The 5-fluoro substitution may enhance serotonergic activity, making this compound a candidate for further investigation in treating mood disorders.

- Serotonin Receptor Interaction : Indoles are structurally similar to serotonin and can act as agonists or antagonists at serotonin receptors. This interaction could lead to potential applications in treating depression or anxiety disorders .

Toxicity and Safety Profile

The safety profile of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has not been extensively studied; however, preliminary data suggest that boron-containing compounds can exhibit low toxicity levels compared to other organoboron compounds.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Q. What solvent systems are optimal for handling this compound?

The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CH2Cl2, CHCl3). For reactions, THF/H2O mixtures are preferred for Suzuki couplings .

Advanced Research Questions

Q. How can reaction yields be improved in cross-coupling applications?

- Catalyst optimization : Use Pd(OAc)2 with SPhos ligand for enhanced steric tolerance .

- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent boronate hydrolysis .

- Temperature modulation : Microwave-assisted synthesis (80–100°C) reduces reaction time and improves selectivity .

Q. How to resolve contradictions in <sup>19</sup>F NMR data across studies?

Discrepancies in fluorine chemical shifts (e.g., δ -114.65 vs. -116 ppm) may arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 alters electron density.

- Crystal packing : X-ray data (e.g., C–F bond length 1.375 Å) suggests conformational flexibility influencing NMR shifts . Recommendation : Standardize solvent and temperature conditions for reproducibility.

Q. What computational methods predict the compound’s reactivity in medicinal chemistry?

Q. How does fluorination impact the compound’s metabolic stability?

Fluorine at the 5-position reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., liver microsomes) show >80% remaining after 1 hr vs. <50% for non-fluorinated analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.